Cas no 61981-79-1 (2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine)
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-1-ethanamine,2-methyl-
- 2-(2-METHYL-1H-BENZIMIDAZOL-1-YL)ETHANAMINE HYDROCHLORIDE
- 2-(2-methylbenzimidazol-1-yl)ethanamine,hydrochloride
- 2-(2-Methyl-benzoimidazol-1-yl)-ethylamine
- [2-(2-methyl-1 H-benzimidazol-1-yl)ethyl]amine
- 2-(1-HYDROXY-ETHYL)-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID HYDROCHLORIDE
- 2-(2-Methyl-benzimidazol-1-yl)-aethylamin
- 2-(2-methyl-benzimidazol-1-yl)-ethylamine
- Benzimidazole,1-(2-aminoethyl)-2-methyl-(6CI)
- EN300-34458
- AKOS000201663
- STL199549
- SCHEMBL760728
- F2169-0163
- 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine
- 2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethan-1-amine
- 2-Methyl-1H-benzimidazole-1-ethanamine
- MFCD06803455
- 61981-79-1
- UREWYRDRWNMMAZ-UHFFFAOYSA-N
- [2-(2-methyl-1H-benzimidazol-1-yl)ethyl]amine
- 2-(2-methyl-1H-benzimidazol-1-yl)ethanamine
- Q27449794
- 1H-Benzimidazole-1-ethanamine,2-methyl-(9CI)
- BS-13813
-
- MDL: MFCD06803455
- Inchi: 1S/C10H13N3/c1-8-12-9-4-2-3-5-10(9)13(8)7-6-11/h2-5H,6-7,11H2,1H3
- InChI Key: UREWYRDRWNMMAZ-UHFFFAOYSA-N
- SMILES: N1(C(C)=NC2C=CC=CC1=2)CCN
Computed Properties
- Exact Mass: 211.08800
- Monoisotopic Mass: 176.118772
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.5
- XLogP3: 0.8
Experimental Properties
- Density: 1.18
- Melting Point: 235-237 °C
- Boiling Point: 354.4°C at 760 mmHg
- Flash Point: 168.1°C
- Refractive Index: 1.624
- PSA: 43.84000
- LogP: 2.80570
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M650028-100mg |
2-(2-Methyl-benzoimidazol-1-yl)-ethylamine |
61981-79-1 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M650028-500mg |
2-(2-Methyl-benzoimidazol-1-yl)-ethylamine |
61981-79-1 | 500mg |
$ 185.00 | 2022-06-03 | ||
| TRC | M650028-1g |
2-(2-Methyl-benzoimidazol-1-yl)-ethylamine |
61981-79-1 | 1g |
$ 295.00 | 2022-06-03 | ||
| Enamine | EN300-34458-0.05g |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine |
61981-79-1 | 90.0% | 0.05g |
$33.0 | 2025-03-18 | |
| Enamine | EN300-34458-0.1g |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine |
61981-79-1 | 90.0% | 0.1g |
$48.0 | 2025-03-18 | |
| Enamine | EN300-34458-0.25g |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine |
61981-79-1 | 90.0% | 0.25g |
$69.0 | 2025-03-18 | |
| Enamine | EN300-34458-0.5g |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine |
61981-79-1 | 90.0% | 0.5g |
$110.0 | 2025-03-18 | |
| Enamine | EN300-34458-1.0g |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine |
61981-79-1 | 90.0% | 1.0g |
$141.0 | 2025-03-18 | |
| Enamine | EN300-34458-2.5g |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine |
61981-79-1 | 90.0% | 2.5g |
$246.0 | 2025-03-18 | |
| Enamine | EN300-34458-5.0g |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine |
61981-79-1 | 90.0% | 5.0g |
$420.0 | 2025-03-18 |
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine Related Literature
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine
Professional Introduction to 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine (CAS No. 61981-79-1)
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 61981-79-1, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic amine derivative features a benzodiazole core substituted with a methyl group at the 2-position and an amine functional group at the 1-position, linked to an ethyl chain. Its unique structural motif positions it as a valuable scaffold for medicinal chemistry investigations, particularly in the development of bioactive molecules.
The benzodiazole moiety is well-documented for its pharmacological relevance, exhibiting properties such as anxiolytic, sedative, and muscle relaxant effects. These characteristics stem from the compound's ability to interact with central nervous system receptors, primarily the GABA-A receptor complex. The introduction of a methyl group at the 2-position of the benzodiazole ring can modulate electronic and steric properties, influencing binding affinity and selectivity. This modification is a common strategy in drug design to optimize pharmacokinetic profiles and reduce side effects associated with parent compounds.
Recent advancements in computational chemistry and structure-based drug design have highlighted the potential of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine as a lead compound for novel therapeutic agents. Molecular docking studies suggest that this molecule can engage with various biological targets beyond traditional benzodiazole receptors. For instance, preliminary simulations indicate interactions with serotonin receptors (5-HT subtypes), which are implicated in mood regulation and neuroprotection.
The ethylamine side chain in 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine provides a versatile handle for further chemical modifications. This feature allows medicinal chemists to explore derivatization strategies such as halogenation, alkylation, or incorporation into more complex cyclic structures. Such modifications can enhance solubility, improve metabolic stability, or introduce new pharmacological activities. The compound's amine functionality also makes it amenable to peptidomimetic approaches, where it can serve as a scaffold for mimicking bioactive peptides.
In the realm of drug discovery, 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine has garnered attention for its potential in addressing neurological disorders. Emerging research suggests that benzodiazole derivatives may exhibit neuroprotective properties by modulating oxidative stress and inflammation pathways. The methyl substitution at the 2-position appears to fine-tune these effects without compromising receptor binding efficacy. This balance is crucial for developing therapeutics that are both potent and well-tolerated.
Furthermore, the synthesis of 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine has been optimized using modern synthetic methodologies to ensure scalability and purity. Advances in multi-step organic synthesis have enabled efficient construction of the benzodiazole core through cyclization reactions involving appropriately substituted precursors. The introduction of the ethylamine moiety is typically achieved via nucleophilic substitution or reductive amination techniques.
The compound's physicochemical properties have been thoroughly characterized to support its formulation and delivery systems. Studies indicate moderate solubility in common organic solvents but limited water solubility, which may influence its suitability for oral or parenteral administration. Efforts are ongoing to enhance bioavailability through prodrug strategies or nanotechnology-based delivery platforms.
The growing interest in 2-(2-methyl-1H-1,3-benzodiazol-1-ylolethanamino) derivatives has prompted several research groups to investigate their role in preclinical models of anxiety and cognition disorders. Animal studies have demonstrated promising results regarding anxiolytic effects comparable to established benzodiazepines but with reduced sedative side effects. These findings underscore the potential of this scaffold for developing next-generation therapeutics.
In conclusion, 2-(2-methyl-lH-l ,3 -benzodiazol-l -yI)ethan-I -amine (CAS No . 61981 -79 -I ) represents a fascinating compound with significant pharmaceutical promise . Its unique structural features , coupled with recent advances in drug design , position it as a valuable candidate for further development . As research continues , this molecule is likely to play an important role in addressing neurological and psychiatric disorders through innovative therapeutic approaches .
61981-79-1 (2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)